1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
1-(1,8-Diazaspiro[45]decan-8-yl)ethanone is a chemical compound belonging to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino process, which includes highly regioselective carbon-carbon coupling and spiro scaffold formation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the spiro ring can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as a necroptosis inhibitor, targeting receptor-interacting protein kinase 1 (RIPK1) for the treatment of inflammatory disorders and cancer metastasis.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can prevent necroptosis, a form of programmed cell death associated with inflammation and disease . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decanone
- 2,8-Diazaspiro[4.5]decanone derivatives
Comparison: 1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone is unique due to its specific spirocyclic structure and the presence of an ethanone group. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 1,4-Dioxa-8-azaspiro[4.5]decanone has oxygen atoms in the ring, this compound has nitrogen atoms, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(1,8-diazaspiro[4.5]decan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-7-4-10(5-8-12)3-2-6-11-10/h11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPQAZOLJROQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCN2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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